N-(2-ethyl-6-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a complex organic compound notable for its potential applications in medicinal chemistry. It is classified as an acetamide derivative and is part of a broader class of compounds that exhibit various biological activities, including potential anti-cancer properties. The compound's molecular formula is , and it has a molecular weight of approximately 422.56 g/mol .
The synthesis of N-(2-ethyl-6-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The general synthetic route includes:
The reactions often require specific conditions such as temperature control, the use of solvents (e.g., dimethylformamide), and catalysts (e.g., palladium or copper salts) to enhance yields and selectivity. Typical reaction temperatures range from 50°C to 150°C depending on the specific step in the synthesis process .
The molecular structure of N-(2-ethyl-6-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide can be represented using various chemical notation systems:
CCc(cccc1C)c1NC(CSc1nnc(-c2nc(-c3ccccc3)no2)n1C)=O
The compound has a complex three-dimensional structure characterized by multiple functional groups that contribute to its chemical reactivity and biological activity. Detailed structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and X-ray crystallography, though specific data on these analyses for this compound may not be readily available in public databases .
N-(2-ethyl-6-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide can undergo several chemical reactions:
These reactions typically require careful control of reaction conditions, including pH, temperature, and concentration of reactants. For example, oxidation reactions may utilize oxidizing agents such as hydrogen peroxide or potassium permanganate .
The mechanism of action for N-(2-ethyl-6-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide primarily involves its interaction with biological targets within cells.
Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, indicating potential for therapeutic applications .
The physical properties of N-(2-ethyl-6-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide include:
Chemical properties include:
Relevant data on melting points or boiling points are not widely documented but can be determined through experimental methods .
N-(2-ethyl-6-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide has several potential applications in scientific research:
CAS No.: 4208-67-7
CAS No.: 571-72-2
CAS No.:
CAS No.: 1482467-37-7
CAS No.: 85252-29-5